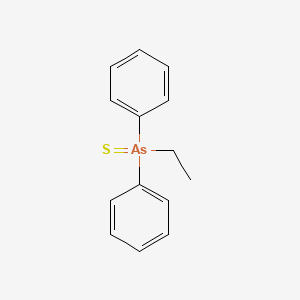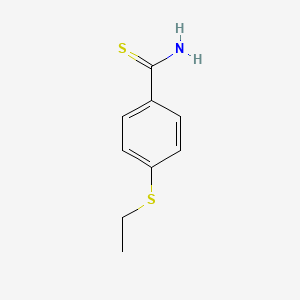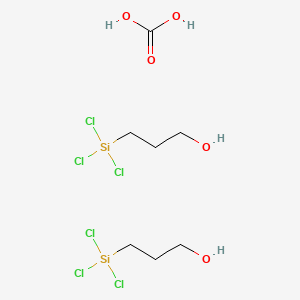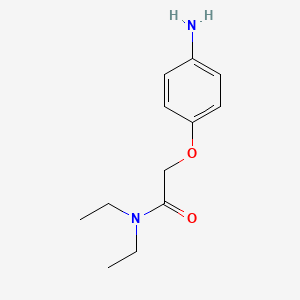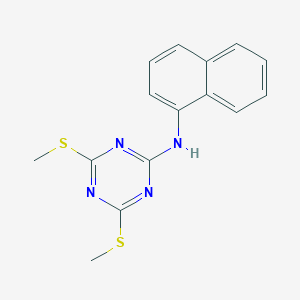
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two methylsulfanyl groups and a naphthyl group attached to the triazine ring
Méthodes De Préparation
The synthesis of 4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-naphthylamine and 2,4,6-trichloro-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically heated to facilitate the formation of the desired product.
Synthetic Route: The process involves the nucleophilic substitution of chlorine atoms in the triazine ring with the naphthylamine and methylsulfanyl groups. This is achieved through a series of steps, including the addition of reagents like sodium methanethiolate and subsequent purification of the product.
Analyse Des Réactions Chimiques
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the triazine ring to a more reduced state.
Substitution: The compound can undergo substitution reactions, where the methylsulfanyl groups can be replaced with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Applications De Recherche Scientifique
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of 4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is a precursor in the synthesis of various triazine derivatives. It is highly reactive and serves as a starting material for introducing different functional groups into the triazine ring.
4,6-Dimethoxy-1,3,5-triazine: This compound is another triazine derivative with different substituents. It is used in organic synthesis and has applications in the development of new materials.
4,6-Dichloro-1,3,5-triazin-2-amine: This compound is structurally similar but lacks the naphthyl and methylsulfanyl groups. It is used in various chemical reactions and serves as a building block for synthesizing more complex molecules.
Propriétés
Numéro CAS |
42460-11-7 |
|---|---|
Formule moléculaire |
C15H14N4S2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4,6-bis(methylsulfanyl)-N-naphthalen-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H14N4S2/c1-20-14-17-13(18-15(19-14)21-2)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,16,17,18,19) |
Clé InChI |
ITQUHQHQRHAUML-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


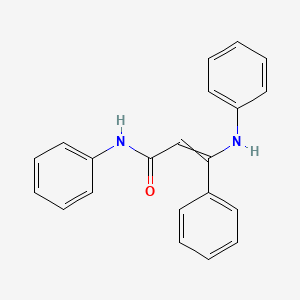
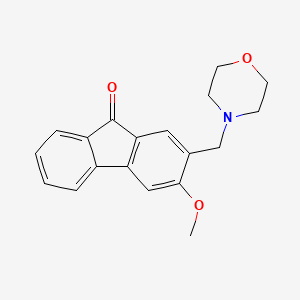
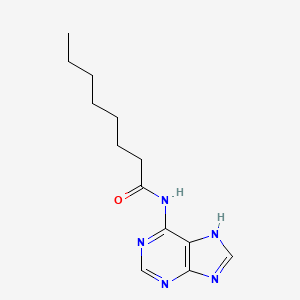
![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
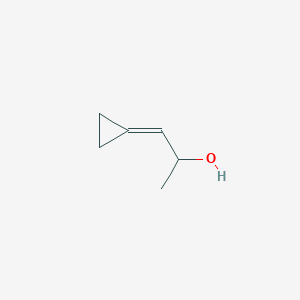
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
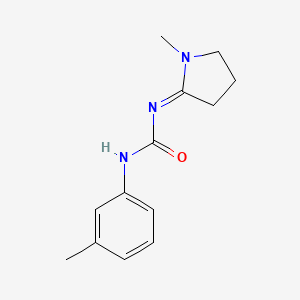
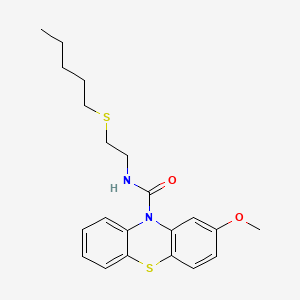
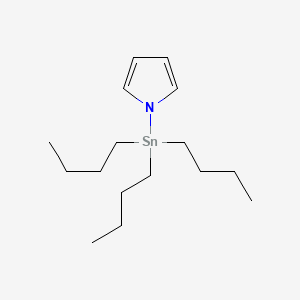
silyl sulfate](/img/structure/B14652319.png)
